1-(4-Bromophenyl)-3-piperidin-1-ylpyrrole-2,5-dione
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Overview
Description
1-(4-Bromophenyl)-3-piperidin-1-ylpyrrole-2,5-dione is a chemical compound characterized by its unique structure, which includes a bromophenyl group attached to a piperidinylpyrrole-dione core
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-piperidin-1-ylpyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenyl, is prepared through bromination of phenyl compounds.
Pyrrole Formation: The pyrrole ring is synthesized using a condensation reaction involving a diketone and an amine.
Coupling Reaction: The bromophenyl intermediate is then coupled with the pyrrole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Cyclization: The final step involves cyclization to form the piperidinylpyrrole-dione core under specific reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-piperidin-1-ylpyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)-3-piperidin-1-ylpyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against neurological disorders and as an anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
Materials Science: It is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-piperidin-1-ylpyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-piperidin-1-ylpyrrole-2,5-dione can be compared with other similar compounds, such as:
1-(4-Bromophenyl)piperidine: This compound shares the bromophenyl group but lacks the pyrrole-dione core, resulting in different chemical properties and applications.
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds have a similar bromophenyl group but are structurally different due to the presence of a piperazine ring.
N-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one: This compound has a similar bromophenyl group but features an imidazole ring, leading to distinct biological activities.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-piperidin-1-ylpyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c16-11-4-6-12(7-5-11)18-14(19)10-13(15(18)20)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJKQMOBWSEAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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